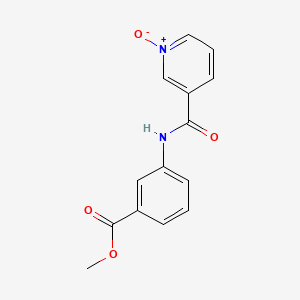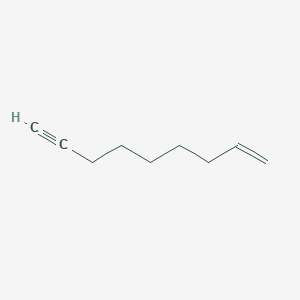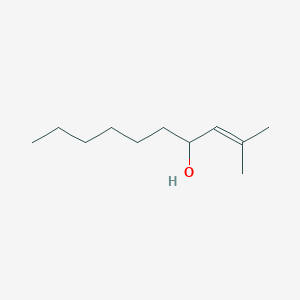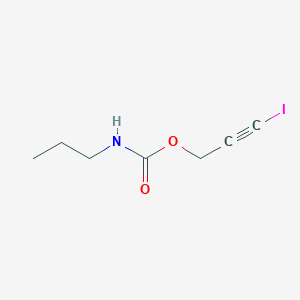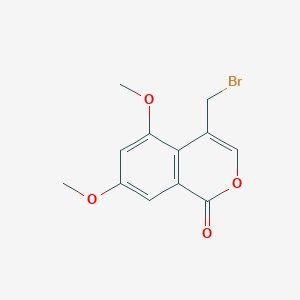
4-(Bromomethyl)-5,7-dimethoxy-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromomethyl-5,7-dimethoxyisocoumarin is a synthetic organic compound belonging to the isocoumarin family Isocoumarins are a class of lactones characterized by a benzene ring fused to a lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-5,7-dimethoxyisocoumarin typically involves the bromination of 4-methyl-5,7-dimethoxyisocoumarin. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4-bromomethyl-5,7-dimethoxyisocoumarin are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromomethyl-5,7-dimethoxyisocoumarin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Applications De Recherche Scientifique
4-Bromomethyl-5,7-dimethoxyisocoumarin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-bromomethyl-5,7-dimethoxyisocoumarin involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to its binding affinity and specificity by interacting with hydrophobic pockets in target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with different positions of the methoxy groups.
4-Methyl-5,7-dimethoxyisocoumarin: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ochratoxins and Amicoumacins: Natural isocoumarin derivatives with significant biological activity.
Uniqueness
4-Bromomethyl-5,7-dimethoxyisocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromomethyl group makes it particularly useful in nucleophilic substitution reactions, while the methoxy groups enhance its solubility and stability .
Propriétés
Numéro CAS |
66074-74-6 |
|---|---|
Formule moléculaire |
C12H11BrO4 |
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
4-(bromomethyl)-5,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H11BrO4/c1-15-8-3-9-11(10(4-8)16-2)7(5-13)6-17-12(9)14/h3-4,6H,5H2,1-2H3 |
Clé InChI |
XUNPJUHEYORNAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=COC2=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


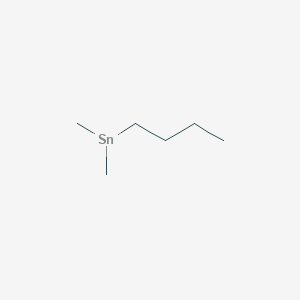
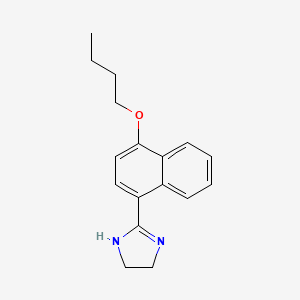
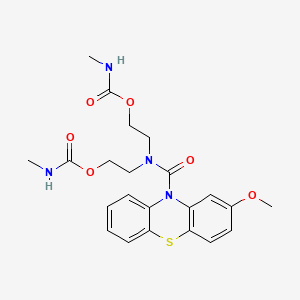

![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
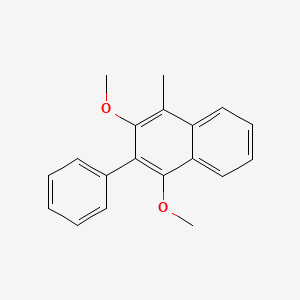
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
